2,2,3,3,3-Pentafluoropropylamine
Description
Significance of Fluorinated Amines as Functional Building Blocks in Contemporary Chemistry
Fluorinated amines are a class of organic compounds that have garnered substantial interest in recent years due to the unique properties conferred by the presence of fluorine atoms. The introduction of fluorine can significantly alter the physicochemical characteristics of a molecule, including its lipophilicity, metabolic stability, and bioavailability. nih.gov These modifications are of paramount importance in the fields of medicinal chemistry and agrochemicals, where the fine-tuning of a molecule's properties can lead to enhanced efficacy and performance. nih.gov
The high electronegativity of fluorine can influence the basicity of the amine group, enhancing the metabolic stability of the molecule. nih.gov This makes fluorinated amines valuable synthons for the creation of more complex bioactive molecules with improved pharmacokinetic profiles. nih.govnih.gov In the realm of materials science, the incorporation of fluorinated moieties can impart desirable characteristics such as thermal stability, chemical resistance, and specific hydrophobic or oleophobic properties. mdpi.com This has led to their use in the development of advanced polymers and functional materials with tailored performance attributes.
Overview of 2,2,3,3,3-Pentafluoropropylamine as a Key Fluorinated Propylamine (B44156)
This compound, with the chemical formula C₃H₄F₅N, is a prominent example of a fluorinated propylamine that serves as a versatile intermediate in organic synthesis. innospk.comsigmaaldrich.com It is a clear, colorless liquid at room temperature. innospk.com The presence of a pentafluoroethyl group attached to the aminomethyl group provides a unique combination of a reactive primary amine function and a chemically robust, electron-withdrawing fluorinated tail.
This structure makes it a valuable building block for introducing the pentafluoropropyl group into a variety of molecular scaffolds. sigmaaldrich.com Its utility is rooted in the predictable reactivity of the amine group in reactions such as nucleophilic substitutions and condensations, allowing for the construction of more elaborate molecules. innospk.com
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 422-03-7 | nih.gov |
| Molecular Formula | C₃H₄F₅N | nih.gov |
| Molecular Weight | 149.06 g/mol | nih.gov |
| Appearance | Clear colorless liquid | thermofisher.com |
| Boiling Point | 49 °C | innospk.com |
| Density | ~1.4 g/cm³ | innospk.com |
| Refractive Index | 1.2975-1.3025 @ 20°C | thermofisher.com |
Research Trajectory and Evolving Perspectives on this compound in Scientific Inquiry
The scientific interest in this compound has evolved in tandem with the broader appreciation for organofluorine chemistry. Initially, research likely focused on its synthesis and the characterization of its fundamental chemical and physical properties. A significant study published in 2011 delved into the conformational and vibrational analysis of the molecule using Raman and infrared spectroscopy, supported by ab initio calculations. This research identified the existence of multiple conformers and determined their relative stabilities, providing a deeper understanding of its structural nuances. researchgate.net
More recently, the focus has shifted towards harnessing its properties as a functional building block. The amine functionality allows for its incorporation into larger, more complex molecules, including polymers and biologically active compounds. While specific, large-scale applications in commercial drugs or agrochemicals are not extensively documented in publicly available literature, its inclusion in chemical supplier catalogs and patent literature points to its ongoing use in research and development. sigmaaldrich.comnih.govchemicalbook.com The continued exploration of fluorinated compounds in life sciences and materials science suggests that the utility of this compound as a specialized chemical intermediate will persist and likely expand.
Spectroscopic Data of this compound
The structural characterization of this compound relies on various spectroscopic techniques. While a comprehensive set of publicly available spectra is not centralized, data can be found in spectral databases and research articles.
| Spectroscopic Technique | Observed Features (General) | Reference(s) |
| ¹H NMR | The proton NMR spectrum would be expected to show signals for the -CH₂- and -NH₂ protons, with splitting patterns influenced by the adjacent fluorine atoms and protons. The chemical shifts would be indicative of their electronic environment. | docbrown.info |
| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the three carbon atoms, with the C-F couplings providing structural information. The chemical shifts would be influenced by the attached fluorine and nitrogen atoms. | docbrown.info |
| ¹⁹F NMR | The fluorine NMR spectrum is crucial for characterizing the pentafluoroethyl group, and would be expected to show signals corresponding to the -CF₂- and -CF₃ groups, with characteristic splitting patterns due to F-F coupling. | |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the methylene (B1212753) group, and strong absorptions corresponding to the C-F bonds of the pentafluoroethyl group. Detailed vibrational assignments have been reported. | researchgate.net |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of small fragments, which can be used to confirm the molecular weight and structure. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F5N/c4-2(5,1-9)3(6,7)8/h1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQNQLKPUVWGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195026 | |
| Record name | 1H,1H-Perfluoropropylamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-03-7 | |
| Record name | 2,2,3,3,3-Pentafluoropropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2,3,3,3-Pentafluoropropylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H-Perfluoropropylamine | |
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| Record name | 2,2,3,3,3-pentafluoropropylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,2,3,3,3-PENTAFLUOROPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD4K3W9C6K | |
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Reactivity and Mechanistic Studies of 2,2,3,3,3 Pentafluoropropylamine
Exploration of Reaction Pathways and Selectivity
Detailed experimental studies on the reaction pathways and selectivity of 2,2,3,3,3-pentafluoropropylamine are not extensively documented in publicly available literature. However, the influence of the highly fluorinated propyl chain on the reactivity of the amine group can be inferred from the general principles of organic chemistry.
Nucleophilic Substitutions and Condensation Reactions
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. As such, it is expected to participate in nucleophilic substitution and condensation reactions. In nucleophilic substitutions, the amine can act as a nucleophile, attacking electron-deficient centers to form new carbon-nitrogen bonds.
Condensation reactions, such as those with aldehydes and ketones, would likely proceed to form the corresponding imines, also known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The strong electron-withdrawing effect of the pentafluoropropyl group is anticipated to decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated analog, propanamine. This reduced reactivity may necessitate harsher reaction conditions to achieve comparable yields in condensation reactions.
Proton-Coupled Electron Transfer (PCET) Mechanisms in Fluorinated Amine Synthesis
Proton-coupled electron transfer (PCET) represents a fundamental mechanism in which both a proton and an electron are transferred in a single, concerted step. While specific studies on PCET mechanisms involving this compound are scarce, the synthesis of fluorinated amines can, in some instances, involve pathways where PCET is relevant. The interplay of proton and electron transfer is crucial in various organic transformations, and the presence of highly electronegative fluorine atoms can significantly influence the thermodynamics and kinetics of these processes. Further research is required to elucidate the specific role of PCET in the synthesis and reactivity of this compound.
Conformational Analysis and Isomerism of this compound
The conformational landscape of this compound has been the subject of detailed spectroscopic and theoretical investigations. These studies have revealed the existence of multiple conformational isomers and have provided insights into their relative stabilities.
Spectroscopic Investigations of Conformational Stability (e.g., Tt and Tg conformers)
Spectroscopic techniques, particularly Raman and infrared (IR) spectroscopy, have been instrumental in identifying the stable conformers of this compound in various phases. By analyzing the vibrational spectra of the gaseous, liquid, and solid states, researchers have identified two primary conformers. These conformers are designated based on the dihedral angles around the C-C and C-N bonds.
The nomenclature for the conformers considers the N-C-C-C dihedral angle and the relative orientation of the lone pair on the nitrogen atom. The two identified conformers are the Tt and Tg forms. The 'T' refers to a trans conformation around the N-C-C-C backbone, while the second letter ('t' or 'g') describes the orientation of the amino group.
Enthalpy Differences Between Conformational Isomers
Variable-temperature spectroscopic studies have allowed for the determination of the enthalpy difference between the Tt and Tg conformers. These experiments have shown that the Tt conformer is the more stable form . The enthalpy difference between the more stable Tt conformer and the less stable Tg form has been determined to be 280 ± 14 cm⁻¹ (3.35 ± 0.17 kJ/mol) . At ambient temperature, it is estimated that the population of the Tg conformer is approximately 34 ± 2%.
Theoretical and Ab Initio Calculations for Conformational Predictions
To complement experimental findings, theoretical and ab initio calculations have been employed to predict the conformational stabilities and structural parameters of this compound. These computational methods, including Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various basis sets, have been used to model the potential energy surface of the molecule.
These calculations support the experimental identification of the Tt and Tg conformers as the most stable forms. The theoretical models also provide predictions for vibrational frequencies, infrared intensities, and Raman activities, which are then compared with the experimental spectra to aid in the assignment of vibrational modes for each conformer. Furthermore, these calculations have been used to estimate the r0 structural parameters of the molecule.
| Parameter | Value |
| More Stable Conformer | Tt |
| Less Stable Conformer | Tg |
| Enthalpy Difference (Tt vs. Tg) | 280 ± 14 cm⁻¹ (3.35 ± 0.17 kJ/mol) |
| Estimated Population of Tg at Ambient Temperature | 34 ± 2% |
Interactions with Other Chemical Species and Materials
The chemical behavior of this compound (PFP) is largely dictated by the interplay between its electron-donating amine (-NH2) group and the strongly electron-withdrawing pentafluoropropyl group. This unique combination allows for specific and influential interactions with a variety of chemical species and materials, most notably in the context of perovskite-based technologies.
Coordination Bonding and Supramolecular Complex Formation with Perovskite Precursors
The primary interaction between PFP and perovskite precursors, such as lead iodide (PbI2), is through coordination bonding. The lone pair of electrons on the nitrogen atom of the amine group in PFP acts as a Lewis base, donating electron density to the undercoordinated Lewis acidic lead (Pb2+) ions present in the perovskite precursor solution. This interaction leads to the formation of a PFP-PbI2 adduct, a type of supramolecular complex.
The formation of this intermediate complex is a critical step in controlling the crystallization kinetics of the perovskite film. By temporarily binding to the lead iodide, PFP modulates the reaction rate between the lead- and ammonium-halide components, preventing overly rapid crystallization that can lead to the formation of a high density of defects and small crystal grains. This controlled growth process promotes the formation of larger, more uniform perovskite grains with fewer grain boundaries, which is crucial for high-performance photovoltaic devices.
Furthermore, the fluorinated tail of the PFP molecule can engage in hydrogen bonding with the organic cations (e.g., methylammonium (B1206745) or formamidinium) of the perovskite structure. These hydrogen-bond-bridged intermediate phases further guide the crystal growth, leading to enhanced film morphology and a reduction in non-radiative recombination losses.
While specific experimental data on the PFP-perovskite complex is not extensively available, the principles of coordination chemistry suggest the formation of a stable adduct. The characteristics of this interaction can be inferred from studies of similar amine-based additives.
Table 1: Illustrative Coordination Bonding Parameters for Amine-Lead Iodide Adducts
| Parameter | Typical Value Range | Significance |
| N-Pb Coordination Bond Length | 2.3 - 2.6 Å | Indicates the formation of a direct bond between the amine nitrogen and the lead ion, confirming the Lewis acid-base interaction. |
| Binding Energy | 0.5 - 1.2 eV | Represents the strength of the interaction; a higher binding energy suggests a more stable intermediate complex, leading to better control over crystallization. |
| Effect on Pb-I Bond | Lengthening | The donation of electron density from the amine to the lead ion can weaken the surrounding lead-iodide bonds, facilitating the subsequent reaction with the organic halide. |
Note: This table provides typical values for amine-lead iodide interactions as specific experimental or computational data for this compound is not widely reported in the literature.
Surface Modification and Passivation Mechanisms in Materials Science
Beyond its role in the bulk crystallization of the perovskite film, PFP is a highly effective agent for surface modification and passivation. Once the perovskite film is formed, a portion of the PFP molecules tends to segregate at the surface and at grain boundaries. In these locations, they play a crucial role in neutralizing electronic defects that are detrimental to device performance and stability.
The primary passivation mechanism involves the coordination of the amine group of PFP with undercoordinated Pb2+ ions at the perovskite surface. These lead ions are a major source of trap states that can capture charge carriers (electrons and holes), leading to non-radiative recombination and a loss in photovoltaic efficiency. By donating its lone pair of electrons, the nitrogen atom in PFP effectively "heals" these defects, rendering them electronically benign.
The highly electronegative fluorine atoms in the pentafluoropropyl tail also contribute to the passivation effect. They can form hydrogen bonds with the organic cations at the surface, further stabilizing the crystal lattice and reducing ion migration, a key degradation pathway in perovskite materials. Moreover, the fluorinated layer at the surface can act as a hydrophobic barrier, impeding the ingress of moisture, which is known to accelerate the degradation of perovskite films.
Table 2: Expected Effects of this compound on Perovskite Film Properties
| Property | Without PFP | With PFP | Mechanism of Improvement |
| Defect Density | High | Significantly Reduced | Coordination of the -NH2 group with undercoordinated Pb2+ ions, neutralizing trap states. |
| Grain Size | Small, non-uniform | Large, uniform | Formation of an intermediate PFP-PbI2 complex that modulates crystallization kinetics. |
| Surface Hydrophobicity | Low | Increased | Segregation of the fluorinated alkyl chains at the surface, creating a moisture-repelling layer. |
| Ion Migration | Pronounced | Suppressed | Stabilization of the crystal lattice through hydrogen bonding and reduction of defect sites that can facilitate ion movement. |
| Photoluminescence Quantum Yield | Low | High | Reduction of non-radiative recombination pathways through defect passivation, leading to a higher proportion of radiative recombination. |
Applications of 2,2,3,3,3 Pentafluoropropylamine in Advanced Chemical Disciplines
Role in Pharmaceutical and Agrochemical Synthesis
The incorporation of fluorine into bioactive molecules is a widely recognized strategy to enhance their efficacy and pharmacokinetic profiles. 2,2,3,3,3-Pentafluoropropylamine serves as a key reagent for introducing the pentafluoropropyl group, a motif that can confer desirable properties to drug candidates and agrochemicals.
Introduction of Fluorine for Bioavailability and Metabolic Stability Enhancement
The introduction of fluorine into drug molecules is a common strategy to improve metabolic stability by blocking sites susceptible to metabolism. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net The strong carbon-fluorine bond can resist enzymatic cleavage, leading to a longer biological half-life. While specific data on this compound's direct impact is not extensively published, the general principle of using fluorinated building blocks suggests that its incorporation can lead to compounds with enhanced metabolic stability. This is a critical factor in drug design, as it can lead to less frequent dosing and a more predictable therapeutic effect. nih.govresearchgate.net Furthermore, the lipophilicity of the pentafluoropropyl group can influence a molecule's ability to cross biological membranes, potentially improving its oral bioavailability.
Development of Novel Drug Candidates and Bioactive Molecules
The use of fluorinated compounds is a staple in the development of new drug candidates. mdpi.com While specific, publicly available examples of marketed drugs synthesized directly from this compound are not readily found, the amine is a valuable precursor for creating a diverse range of fluorinated molecules for biological screening. Its utility is highlighted in the synthesis of various derivatives, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown antimicrobial activity. mdpi.comnih.gov The synthesis of such novel compounds is crucial for expanding the arsenal (B13267) of potential treatments for a wide range of diseases.
In the realm of agrochemicals, the development of new, effective, and environmentally safer pesticides and herbicides is an ongoing effort. Fluorine-containing agrochemicals have shown significant success in this area. rhhz.net Although direct synthetic routes from this compound to commercial agrochemicals are not prominently documented in publicly accessible literature, the amine represents a potential starting material for creating new active ingredients with improved properties. The general processes for preparing agrochemical compositions, such as granulation, are well-established. google.com
Specific Examples in Medicinal Chemistry (e.g., β-Fluoroalkylamines)
While direct synthetic examples starting from this compound to produce β-fluoroalkylamines are not explicitly detailed in the reviewed literature, the synthesis of fluorinated cyclopropylamines for medicinal chemistry research has been reported. researchgate.net These compounds are analogues of bioactive molecules and are synthesized to study the effects of fluorine substitution on biological activity. This line of research underscores the importance of fluorinated amines as precursors in medicinal chemistry.
Application in Fluorinated Diphenylpyridylethanamine-based Cholesteryl Ester Transfer Protein Inhibitors
The inhibition of Cholesteryl Ester Transfer Protein (CETP) is a therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels. Research in this area has explored the use of fluorinated molecules. For instance, fluorinated diaryl sulfonamides have been synthesized and evaluated as CETP inhibitors. medjrf.com While a direct synthetic link to this compound is not specified in the available literature for fluorinated diphenylpyridylethanamine-based CETP inhibitors, the use of fluorinated building blocks in the design of CETP inhibitors is an active area of research.
Utilization as a Building Block in Polymer Chemistry and Materials Science
The robustness of the carbon-fluorine bond also makes fluorinated compounds highly desirable in materials science for creating polymers with exceptional properties.
Manufacturing of Fluoropolymers for Specialized Coatings
Fluoropolymers are a class of polymers known for their outstanding chemical resistance, thermal stability, and low surface energy, making them ideal for specialized coatings. google.compfluon.comgoogle.com These coatings are used in a wide array of applications, from non-stick cookware to protective linings in chemical processing equipment.
The general process for creating fluoropolymer coatings involves several steps:
| Step | Description |
| Surface Preparation | The substrate is thoroughly cleaned to remove contaminants that could hinder adhesion. This may involve solvent cleaning, alkaline cleaning, or abrasive blasting. pfluon.com |
| Primer Application | A primer is applied to enhance the bond between the substrate and the fluoropolymer topcoat. pfluon.com |
| Fluoropolymer Application | The fluoropolymer, often in a liquid dispersion or powder form, is applied to the primed surface using methods like spraying, dipping, or electrostatic coating. google.compfluon.com |
| Curing | The coated substrate is heated in an oven to a specific temperature to cure the polymer, forming a durable, non-stick, and protective film. pfluon.com |
While patents describe methods for preparing fluoropolymer powder coatings using various fluoromonomers, the specific use of this compound as a monomer or co-monomer in these formulations is not explicitly detailed in the reviewed public documents. google.comgoogle.comepo.org However, the amine functionality of this compound provides a reactive handle that could potentially be used to incorporate the pentafluoropropyl group into a polymer backbone or as a side chain, thereby imparting fluoropolymer-like properties to the resulting material. The development of fluoropolymer emulsions for various applications is also an active area of research. mdpi.com
Engineering of Perovskite Solar Cells and X-ray Detectors
There is currently no available scientific literature that specifically investigates the role of this compound in the engineering of perovskite solar cells or X-ray detectors. The following sub-sections reflect this lack of specific data.
Defect Passivation and Crystallization Regulation
No research studies were identified that detail the use of this compound for defect passivation or to regulate the crystallization process of perovskite films. While the use of fluorinated molecules, in general, is a known strategy in perovskite solar cell research to improve film quality and device performance, the specific effects and mechanisms of this particular compound have not been reported.
Energy Alignment and Mechanical Robustness Enhancement
Information regarding the application of this compound to influence the energy level alignment at the interfaces of perovskite solar cell layers or to enhance the mechanical robustness of the devices is not present in the available scientific record.
Mitigation of Ion Leakage Currents in X-ray Detectors
Other Emerging Applications in Organic Synthesis
Analytical and Spectroscopic Characterization of 2,2,3,3,3 Pentafluoropropylamine
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and conformational isomerism of 2,2,3,3,3-pentafluoropropylamine. Studies have been conducted on the compound in gaseous, liquid, and solid states, providing a thorough understanding of its vibrational modes.
Assignment of Vibrational Bands and Conformational Studies
The analysis of the infrared and Raman spectra of this compound and its deuterated isotopomer (CF₃CF₂CH₂ND₂) has revealed the presence of multiple conformers. researchgate.net Out of five possible conformers, two have been identified in the fluid phases: the Tt and Tg conformers. The nomenclature here refers to the dihedral angles of the N-C-C-C backbone (T for trans, G for gauche) and the orientation of the lone pair on the nitrogen atom relative to the C-C bond (t for trans, g for gauche).
The vibrational assignments for the observed bands for both the normal and deuterated species are supported by ab initio calculations, which predict harmonic force fields, vibrational frequencies, infrared intensities, and Raman activities. researchgate.net These calculations are crucial for accurately assigning the complex vibrational spectra that arise from the presence of multiple conformers.
While a detailed table of all vibrational band assignments is not publicly available in its entirety, research indicates that a complete vibrational assignment has been proposed for the trans-trans conformer based on group frequencies, depolarization data, and the relative intensities of Raman and infrared bands. researchgate.net
Variable Temperature Studies in Different Phases and Solutions
To probe the relative stabilities of the different conformers, variable temperature studies of the infrared spectra of this compound dissolved in liquid xenon have been carried out over a temperature range of -55 to -100 °C. researchgate.net These experiments allow for the determination of the enthalpy difference between the conformers.
The studies have shown that the Tt conformer is the more stable form. The enthalpy difference between the more stable Tt conformer and the less stable Tg form has been determined to be 280 ± 14 cm⁻¹ (3.35 ± 0.17 kJ/mol). researchgate.net At ambient temperature, it is estimated that the population of the Tg conformer is approximately 34 ± 2%. researchgate.net The simplification of the spectra upon cooling and in the solid state further corroborates the presence of a conformational equilibrium in the fluid phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the structural elucidation of fluorinated molecules like this compound. Both ¹H and ¹⁹F NMR would provide critical information about the electronic environment of the nuclei within the molecule.
Elucidation of Molecular Interactions and Supramolecular Structures
Currently, there is a notable lack of publicly available, detailed NMR studies specifically focused on the elucidation of molecular interactions and supramolecular structures involving this compound. However, the principles of NMR spectroscopy suggest that such studies would be highly informative. For instance, changes in chemical shifts and coupling constants upon interaction with other molecules could reveal the nature and geometry of intermolecular hydrogen bonding involving the amine group. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide through-space correlations, offering insights into the spatial arrangement of interacting species and the formation of supramolecular assemblies.
Computational Chemistry and Quantum Mechanical Approaches
Computational chemistry plays a pivotal role in complementing experimental spectroscopic data, providing theoretical insights into the structure, stability, and vibrational properties of this compound.
Ab Initio Calculations for Structural and Conformational Predictions
Ab initio calculations have been extensively employed to predict the structural parameters and conformational landscape of this compound. researchgate.net These calculations, utilizing various basis sets such as MP2(full)/6-31G(d) and up to aug-cc-pVTZ with both MP2 and Density Functional Theory (DFT) methods (B3LYP), have been used to predict the relative stabilities of the different conformers. researchgate.net
The theoretical predictions are in good agreement with the experimental findings from vibrational spectroscopy, confirming that the Tt conformer is the most stable, followed by the Tg conformer. researchgate.net Furthermore, these calculations have been used to obtain estimated r₀ structural parameters by adjusting the theoretical values with microwave rotational constants. researchgate.net
Below is a table summarizing some of the key findings from these computational studies.
| Computational Finding | Details | Reference |
| Identified Conformers | Tt (more stable), Tg (less stable) | researchgate.net |
| Enthalpy Difference (Tt vs. Tg) | 280 ± 14 cm⁻¹ (3.35 ± 0.17 kJ/mol) | researchgate.net |
| Computational Methods | MP2(full)/6-31G(d), MP2/aug-cc-pVTZ, B3LYP/aug-cc-pVTZ | researchgate.net |
| Predicted Properties | Harmonic force fields, vibrational frequencies, IR intensities, Raman activities, depolarization ratios, structural parameters | researchgate.net |
Density Functional Theory (DFT) Calculations for Vibrational Analysis
Density Functional Theory (DFT) has become a prominent computational method for predicting a variety of molecular properties, including equilibrium geometries, relative energies, and vibrational frequencies. arxiv.org DFT calculations, particularly those employing hybrid functionals like B3LYP, are frequently used to determine and analyze the vibrational spectra of organic molecules, offering a strong balance between accuracy and computational cost. researchgate.netresearchgate.net For reliable results, it is crucial that vibrational frequency analyses are conducted at a stationary point on the potential energy surface, which has been optimized at the same theoretical level. q-chem.com
In the specific case of this compound, extensive spectroscopic and theoretical studies have been performed to understand its conformational landscape and vibrational characteristics. researchgate.net Researchers have utilized both DFT calculations with the B3LYP method and ab initio calculations at the MP2(full) level with various basis sets (up to aug-cc-pVTZ) to model the compound. researchgate.net
These computational investigations were crucial in analyzing the experimental data obtained from Raman and infrared spectra of the compound in gaseous, liquid, and solid states, as well as in liquid xenon solutions. researchgate.net The calculations predicted the existence of five possible conformers for this compound. Through variable temperature studies of the infrared spectra, two of these conformers were experimentally identified. researchgate.net
The more stable conformer was identified as the Tt form, and the less stable as the Tg form. The notation describes the dihedral angles: the first letter (T for trans or G for gauche) refers to the N-C-C-C dihedral angle, while the second letter (t for trans or g for gauche) indicates the relative position of the nitrogen lone pair with respect to the β-carbon. researchgate.net The enthalpy difference between these two conformers was experimentally determined from the xenon solution studies to be 280 ± 14 cm⁻¹ (3.35 ± 0.17 kJ/mol). researchgate.net At ambient temperature, the population of the less stable Tg conformer is estimated to be 34 ± 2%. researchgate.net
Vibrational assignments for the observed spectral bands for both this compound and its ND₂ isotopomer were substantiated by ab initio MP2(full)/6-31G(d) calculations. These calculations were used to predict the harmonic force fields, vibrational wavenumbers, infrared intensities, and Raman activities for the identified conformers, providing a robust foundation for the experimental assignments. researchgate.net
Table 1: Conformational Stability of this compound
| Conformer | NCCC Dihedral Angle | N-Lone Pair Position | Relative Stability | Enthalpy Difference (kJ/mol) | Population (Ambient Temp.) |
|---|---|---|---|---|---|
| Tt | Trans | trans | More Stable | 0 | 66 ± 2% |
| Tg | Trans | gauche | Less Stable | 3.35 ± 0.17 researchgate.net | 34 ± 2% researchgate.net |
Molecular Orbital Theory and Internal Rotation Potential Functions
Molecular orbital theory provides a framework for understanding the electronic structure and conformational preferences of molecules, including the phenomenon of internal rotation around single bonds. researchgate.net The energy changes associated with this rotation are described by an internal rotation potential function (IRPF), which can be determined computationally and validated against experimental spectroscopic data. sci-hub.se These potential functions are often analyzed by expanding them into a Fourier series, where the coefficients (V₁, V₂, V₃, etc.) represent different physical contributions to the rotational barrier, such as steric hindrance, dipole-dipole interactions, and hyperconjugation. researchgate.net
For this compound, the conformational analysis derived from both experimental spectra and theoretical calculations provides significant insight into its internal rotation potential functions. researchgate.net The study focused on rotation around the C-C and C-N bonds, leading to the identification of the stable Tt and Tg conformers. These conformers represent energy minima on the potential energy surface. researchgate.net
The determination of the enthalpy difference (ΔH = 280 ± 14 cm⁻¹) between the Tt and Tg conformers provides a quantitative measure of a key feature of the potential energy surface governing rotation. researchgate.net While a full IRPF with all Fourier coefficients was not explicitly derived in the cited study, the identification of the stable conformers and their energy difference are direct consequences of this underlying potential. The ab initio MP2(full) and DFT (B3LYP) calculations were employed to predict the stabilities of all five possible conformers, effectively mapping out the critical points on the potential energy surface. researchgate.net The results from these molecular orbital-based calculations were essential for interpreting the experimental vibrational data and confirming the structural assignments of the observed conformers. researchgate.net
Table 2: Identified Conformers and Defining Dihedral Angles for this compound
| Conformer | Description | N-C-C-C Dihedral Angle | C-C-N-H Dihedral Angle (Lone Pair Position) |
|---|---|---|---|
| Tt | Trans-trans | Trans | trans |
| Tg | Trans-gauche | Trans | gauche |
Future Research Directions and Translational Impact
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The growing demand for fluorinated compounds has necessitated a shift towards more environmentally responsible synthetic methods. numberanalytics.com Traditional fluorination techniques often rely on hazardous reagents like fluorine gas (F2) and generate considerable waste, posing significant environmental and health risks. numberanalytics.com Green fluorination aims to minimize toxic substances, reduce waste, and improve reaction efficiency. numberanalytics.com
Recent research has focused on developing greener, more sustainable routes to synthesize fluorinated amines. acs.orgnih.gov A key strategy involves replacing hazardous reagents with more benign alternatives. acs.orgnih.gov For instance, diethylaminosulfur trifluoride (DAST), a common deoxyfluorination reagent, is being substituted with more sustainable options derived from the activation of sulfur hexafluoride (SF6), a potent greenhouse gas. acs.orgnih.gov Other innovative approaches utilize carbon dioxide (CO2) and carbon disulfide (CS2) as benign C1 sources to create valuable fluorinated amine derivatives like carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides. acs.orgnih.gov
Further strategies contributing to sustainability include:
Metal-Free Catalysis : A one-pot, metal-free strategy using Selectfluor has been developed for the selective fluorination of amines, offering a safer fluorine source and milder reaction conditions. rsc.org
Electrochemical Fluorination : This technique provides a reagent-free method for introducing fluorine by using the anodic oxidation of a substrate with a fluoride (B91410) source, which can be performed under mild conditions with potential for scalability. numberanalytics.com
Mechanochemical Synthesis : A solvent-free mechanochemical method, involving the manual grinding of substrates, produces fluorinated imines in very short reaction times with high yields, preventing environmental pollution. mdpi.com
Hydrogenation Reduction : The reduction of readily available fluorine-containing nitro compounds using hydrogen and a suitable catalyst is a crucial method for the economical and sustainable production of fluorinated amines. alfa-chemistry.com
Table 1: Comparison of Traditional and Sustainable Fluorinating Agents
| Feature | Traditional Agents (e.g., F2, DAST) | Sustainable Alternatives (e.g., Selectfluor, SF6-derived reagents) |
|---|---|---|
| Hazard Profile | Highly toxic, corrosive, requires specialized handling numberanalytics.com | Lower toxicity, safer to handle numberanalytics.comrsc.org |
| Reaction Conditions | Often harsh and energetic | Generally milder and more controlled rsc.org |
| Waste Generation | Significant production of hazardous byproducts numberanalytics.com | Reduced waste generation, aligns with green chemistry principles numberanalytics.com |
| Source Material | Standard chemical precursors | Can utilize waste products or greenhouse gases (e.g., SF6) acs.orgnih.gov |
| Environmental Impact | High environmental footprint | Reduced environmental impact, contributes to a safer chemical industry numberanalytics.com |
Exploration of New Derivatization Pathways and Chemical Transformations
The amine group in 2,2,3,3,3-pentafluoropropylamine is a versatile handle for a wide array of chemical transformations. The exploration of new derivatization pathways is a key area of research, aiming to create novel molecules with tailored properties. General derivatization reactions for amines include silylation, acylation, and esterification/carbamation. researchgate.net
Recent advances have demonstrated elegant methods for transforming fluorinated amines into other valuable functional groups. For example, amines can react with CS2 and a deoxyfluorination reagent to form thiocarbamoyl fluorides. acs.orgnih.gov These intermediates can then undergo desulfurinative fluorination to yield trifluoromethylamines, a highly sought-after motif in medicinal chemistry. acs.orgnih.gov Another innovative one-pot approach involves the N-perfluoroalkylation of nitrosoarenes, which, through controllable oxy/thiodefluorination, can be converted into fluorinated hydroxamic acids, amides, and thioamides. nih.gov These products can be further transformed; for instance, a thioamide derivative can undergo oxidative cyclization to form a benzothiazole. nih.gov
The high reactivity of N-perfluoroalkylated amine intermediates, which are prone to fluoride elimination, presents both a challenge and an opportunity. nih.gov While difficult to control, this reactivity can be harnessed for the diversification of fluorinated compounds. nih.gov
Advanced Applications in Bio-Inspired and Supramolecular Chemistry
The unique properties of fluorinated compounds are being leveraged in the fields of bio-inspired and supramolecular chemistry, which focus on the assembly of molecules through noncovalent interactions. slideshare.net The introduction of fluorine into amino acids and peptides can profoundly influence their conformation, stability, and biological interactions. numberanalytics.commdpi.com
Key applications include:
Protein Engineering : Fluorinated amino acids are used to create novel proteins with enhanced stability and activity. numberanalytics.com The strategic placement of fluorine can control the folding of peptide chains. mdpi.com For instance, fluorination can lower the kinetic barrier to cis/trans isomerization in collagen, accelerating its assembly into the required triple-helical structure. mdpi.com
Self-Assembling Peptides : The properties of fluorinated amino acids make them ideal building blocks for developing self-assembling peptides that form nanomaterials like nanoparticles and nanowires. numberanalytics.com
Biosensors and Diagnostics : Researchers are exploring the use of fluorinated amino acids as components in advanced biosensors and diagnostic tools, including in fluorescence-based assays. numberanalytics.com
The pentafluoropropyl group, with its strong inductive effects and specific steric profile, can be used to "tailor" the three-dimensional shape of molecules, which is critical for molecular recognition and the formation of complex supramolecular structures. mdpi.com
Continued Refinement of Computational Models for Predictive Analysis
As the library of fluorinated compounds expands, computational models are becoming indispensable for predicting their properties and guiding molecular design. However, the unique effects of fluorine present challenges for predictive accuracy. nih.gov
Current research focuses on several key areas:
Data-Driven Fluorine Scanning : Large-scale analysis of fluorinated compounds and their non-fluorinated counterparts is revealing position-dependent rules for how fluorine substitution affects biological activity. mdpi.com For example, studies on aminergic G protein-coupled receptors found that fluorination at an aromatic ring's ortho position was often favorable for potency, while fluorination of aliphatic fragments frequently led to decreased activity. mdpi.com
Integrating New Data : The improvement of computational methods will make the design of fluorinated drugs more efficient, reducing the reliance on expensive and time-consuming experimental screening. researchgate.net These refined models will help researchers prioritize which fluorine substitutions are most likely to enhance potency, stability, and bioavailability. researchgate.net
Table 2: Impact of Fluorine Position on Biological Activity of Aminergic GPCR Ligands mdpi.com
| Fluorination Site | Effect on Potency | Observation |
|---|---|---|
| Aromatic Ring (Ortho) | Often Positive | Twice as likely to have a positive effect than a negative one. |
| Aromatic Ring (Meta/Para) | No Clear Trend | No consistent positive or negative effect observed. |
| Aliphatic Moiety | Often Negative | Five times more likely to have a negative influence on biological activity. |
Broader Societal and Industrial Implications of Fluorinated Amine Research
The development and application of this compound and other fluorinated amines have significant implications for society and industry. The unique ability of fluorine to enhance properties like metabolic stability and bioavailability means these compounds are critical in modern medicine and agriculture. researchgate.netnih.gov Approximately 25% of small-molecule drugs currently in clinical use contain fluorine. nih.gov
The fluorochemical industry has expanded dramatically to meet this demand. nih.gov However, this expansion is not without risk. Many organofluorine compounds are highly resistant to degradation, leading to their persistence in the environment and potential for bioaccumulation. researchgate.netnih.gov The history of compounds like chlorofluorocarbons (CFCs) and perfluorooctanoic acid (PFOA) highlights the dangers of persistent organic pollutants. researchgate.net
Therefore, future research carries a dual responsibility: to continue innovating for societal benefit while simultaneously mitigating environmental harm. The push towards green fluorination techniques is a direct response to this challenge, aiming to create a more sustainable chemical industry. numberanalytics.com Furthermore, the introduction of novel fluorinated drugs and materials must be accompanied by rigorous environmental assessments to understand their lifecycle and potential transformation products. researchgate.net The careful management of chemical production and a focus on designing organofluorine replacements that have natural degradation pathways will be crucial for a sustainable future. researchgate.net
Q & A
Basic: What are the key physicochemical properties of 2,2,3,3,3-Pentafluoropropylamine, and how do they influence its handling in laboratory settings?
Answer:
The compound (CAS 422-03-7) has a molecular formula C₃H₄F₅N and molecular weight 149.06 g/mol . Key properties include a density of 1.366 g/cm³ and a boiling point reported inconsistently as >100°C or 43°C , highlighting the need for validation. Its high fluorine content increases electronegativity and thermal stability, but its flammability (risk code R10) and corrosivity (R34) necessitate inert atmosphere handling and protective equipment . The low vapor pressure (383 mmHg at 25°C) suggests volatility, requiring cold storage and fume hood use .
Basic: What safety precautions are necessary when handling this compound, based on its chemical reactivity and toxicity profile?
Answer:
Safety protocols include:
- Fire prevention : Avoid ignition sources (S16) due to flammability .
- Personal protection : Wear gloves, goggles, and lab coats (S36/37/39) to prevent burns from corrosive exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks, as toxicity data (e.g., LD₅₀) for this compound are unspecified, though related fluorinated alcohols show moderate oral toxicity (e.g., 1000 mg/kg in mice) .
- Emergency response : Immediate eye rinsing (S26) and medical consultation (S45) upon exposure .
Advanced: How can researchers analyze the conformational dynamics of this compound using spectroscopic methods and computational modeling?
Answer:
- Spectroscopy : Raman and IR spectra (3500–50 cm⁻¹) in gas, liquid, and solid phases reveal two dominant conformers: Tt (trans NCCC, trans lone pair orientation) and Tg (gauche lone pair). Variable-temperature IR in liquid xenon quantifies an enthalpy difference of 3.35 ± 0.17 kJ/mol (Tt more stable) .
- Computational modeling : DFT (B3LYP) and MP2 calculations with aug-cc-pVTZ basis sets predict harmonic force fields and vibrational modes. Adjusted MP2/6-311+G(d,p) calculations estimate r₀ structural parameters .
Advanced: What methodological approaches are employed to synthesize derivatives of this compound, and how do reaction conditions affect yields?
Answer:
- Nucleophilic substitution : Reacting with cyanuric chloride (1.0 equiv.) and excess amine (2.0 equiv.) yields fluorinated triazine derivatives (e.g., C3-F) under controlled temperatures .
- Maleimide coupling : In a three-step synthesis, the amine hydrochloride reacts with sodium nitrite (0°C, 10 min) and N-(1-naphthalenyl)maleimide (20°C, 73 h) in dichloromethane/water, achieving 94% yield after trifluoroacetic acid treatment . Solvent polarity and stoichiometry critically influence intermediate stability and final yield.
Advanced: In the context of perovskite solar cells, how does this compound interact with precursor materials to enhance device performance?
Answer:
The amine binds to uncoordinated Pb²⁺ and formamidinium iodide (FAI) vacancies via:
- Electrostatic interactions : The fluorinated tail’s electronegivity strengthens R-NH₃⁺–Cl⁻ dissociation, enabling Cl⁻ to passivate defects .
- Supramolecular preorganization : NOESY NMR reveals FAI-additive complexes in solution, improving perovskite crystallinity and reducing grain boundary traps. DFT confirms stronger PFPA⁺-VFA interaction than TFPA⁺, enhancing film homogeneity and energy alignment .
Advanced: How does the fluorinated chain in this compound contribute to its role in forming supramolecular complexes, as observed in perovskite precursor solutions?
Answer:
The pentafluoropropyl group increases hydrophobicity and electronegativity, promoting:
- Stronger hydrogen bonding : NH₂ groups interact with FAI’s iodide ions, stabilizing precursor solutions.
- Steric effects : Fluorine’s bulkiness directs molecular packing, reducing disordered phases. NMR data show fluorine-induced deshielding in FAI protons, confirming complexation .
Advanced: What are the observed discrepancies in reported physicochemical data (e.g., boiling point) for this compound, and how should researchers validate such parameters?
Answer:
- Boiling point : Conflicting reports of 43°C vs. >100°C may stem from measurement conditions (pressure, purity). Validation via differential scanning calorimetry (DSC) or gas chromatography under standardized conditions is recommended.
- Density : Literature values range from 1.297 g/cm³ to 1.366 g/cm³ . Pycnometry or resonant ultrasound spectroscopy can resolve inconsistencies.
Advanced: How is this compound utilized in the design of hypoxia detection probes, and what synthetic steps are critical for its functionalization?
Answer:
The amine is a precursor for EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide), a hypoxia marker:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
